molecular formula C12H13N3O5S B2884946 {1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 478049-30-8

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2884946
CAS No.: 478049-30-8
M. Wt: 311.31
InChI Key: LGXBIOFQJRETBS-UHFFFAOYSA-N
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Description

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
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Biological Activity

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, with the chemical structure C12_{12}H13_{13}N3_3O5_5S and CAS number 478049-30-8, is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by:

  • Molecular Formula : C12_{12}H13_{13}N3_3O5_5S
  • Molecular Weight : 311.31 g/mol
  • Structure : It contains an imidazole ring substituted with a nitrobenzyl sulfonyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has been evaluated for its in vitro activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison Drug MIC of Comparison Drug
Staphylococcus aureus50 µg/mlAmpicillin100 µg/ml
Escherichia coli62.5 µg/mlCiprofloxacin25 µg/ml
Candida albicans250 µg/mlGriseofulvin500 µg/ml

These results indicate that the compound exhibits promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism through which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .

Study on Antibacterial Efficacy

A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives, including those related to this compound. The derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .

Evaluation of Antifungal Properties

In another investigation, the antifungal properties of similar compounds were assessed against Candida albicans. The findings indicated that compounds with a sulfonyl group had enhanced activity compared to those without, supporting the hypothesis that sulfonyl derivatives can improve pharmacological profiles .

Properties

IUPAC Name

[3-methyl-2-[(4-nitrophenyl)methylsulfonyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-14-11(7-16)6-13-12(14)21(19,20)8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXBIOFQJRETBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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